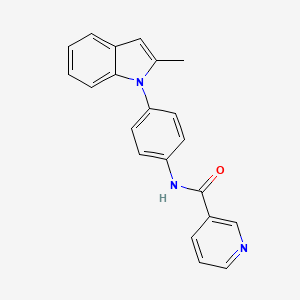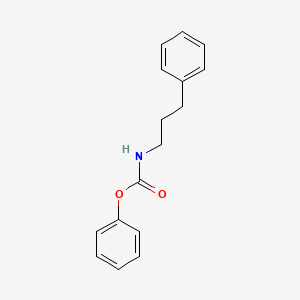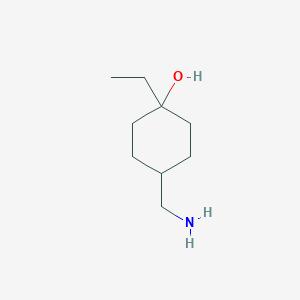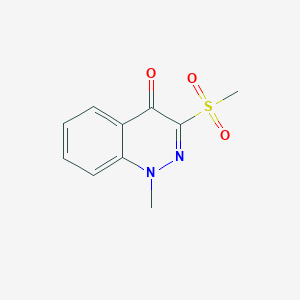
N-(4-(2-Methyl-1H-indol-1-yl)phenyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-Methyl-1H-indol-1-yl)phenyl)nicotinamide is a compound that features a pyridinecarboxamide group linked to a phenyl ring, which is further substituted with a 2-methyl-1H-indole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Methyl-1H-indol-1-yl)phenyl)nicotinamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Coupling Reaction: The synthesized indole derivative is then coupled with a suitable halogenated phenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Amidation: The final step involves the formation of the pyridinecarboxamide group through an amidation reaction, where the coupled product reacts with pyridinecarboxylic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
N-(4-(2-Methyl-1H-indol-1-yl)phenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Electrophilic reagents such as halogens (Br2, Cl2) or nitrating agents (HNO3) under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
N-(4-(2-Methyl-1H-indol-1-yl)phenyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(4-(2-Methyl-1H-indol-1-yl)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
Indole-3-carboxamide: Shares the indole moiety but differs in the substitution pattern.
Pyridinecarboxamide derivatives: Similar in the pyridinecarboxamide group but vary in the attached substituents.
Uniqueness
N-(4-(2-Methyl-1H-indol-1-yl)phenyl)nicotinamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole or pyridinecarboxamide derivatives .
属性
CAS 编号 |
391913-76-1 |
|---|---|
分子式 |
C21H17N3O |
分子量 |
327.4 g/mol |
IUPAC 名称 |
N-[4-(2-methylindol-1-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H17N3O/c1-15-13-16-5-2-3-7-20(16)24(15)19-10-8-18(9-11-19)23-21(25)17-6-4-12-22-14-17/h2-14H,1H3,(H,23,25) |
InChI 键 |
ZONZTVBTUSKMGL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC=CC=C2N1C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Benzimidazole, 2-[2-(methylthio)phenyl]-](/img/structure/B8703600.png)
![[3-(2-Bromoethoxy)propyl]benzene](/img/structure/B8703601.png)






![3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B8703664.png)



